Embramine
Overview
Description
Mechanism of Action
Target of Action
Embramine, also known as Mebryl or Bromadryl, is primarily an antihistamine and anticholinergic . It selectively binds to histamine H1 receptors , which play a crucial role in allergic reactions .
Mode of Action
This compound’s mode of action involves its interaction with histamine H1 receptorsThis action blocks the effects of endogenous histamine, a compound involved in local immune responses and regulating physiological function in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Biochemical Pathways
This compound is involved in the This compound H1-antihistamine action pathway . By blocking the actions of histamine, this compound can alleviate the symptoms of allergic reactions, which are mediated by histamine. Histamine can cause contraction of smooth muscle, dilation of capillaries, increased heart rate, and gastric acid secretion, among other effects.
Pharmacokinetics
It is known that the peak plasma concentrations of similar antihistamines occur 2 to 3 hours after oral doses, with an elimination half-life of about 10 hours . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action.
Result of Action
As an antihistamine, this compound’s primary molecular and cellular effect is the reduction of histamine-mediated responses. This can lead to a decrease in symptoms such as sneezing, itching, watery eyes, and runny nose associated with allergic reactions . Additionally, as an anticholinergic, this compound can reduce the effects of acetylcholine, a neurotransmitter, on the body’s tissues, potentially reducing muscle spasms and other symptoms .
Biochemical Analysis
Biochemical Properties
Embramine is involved in the this compound h1-antihistamine action pathway . It interacts with various enzymes, proteins, and other biomolecules to exert its antihistamine and anticholinergic effects . The nature of these interactions is largely due to the compound’s chemical structure and properties .
Cellular Effects
This compound is used to relieve symptoms caused by severe allergic reactions. These symptoms may include an irritating skin sensation, red, itchy skin rash, hives, sneezing, a runny nose, and itching eyes . It influences cell function by acting on histamine receptors, thereby reducing the allergic response .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with histamine receptors. As an antihistamine, this compound binds to these receptors, preventing histamine from exerting its effects. This can lead to a decrease in symptoms associated with allergic reactions .
Metabolic Pathways
This compound is involved in the this compound h1-antihistamine action pathway
Preparation Methods
The synthesis of Embramine involves the reaction of 4-bromophenylacetonitrile with phenylmagnesium bromide to form 4-bromo-α-methyl-α-phenylbenzyl alcohol . This intermediate is then reacted with dimethylaminoethyl chloride in the presence of a base to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Embramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives.
Scientific Research Applications
Embramine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.
Biology: Employed in studies investigating the role of histamine in allergic reactions and other physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and its anticholinergic properties.
Industry: Utilized in the development of new antihistamine drugs and other pharmaceutical applications
Comparison with Similar Compounds
Embramine is similar to other antihistamines such as diphenhydramine and chlorpheniramine . it is unique in its combination of antihistamine and anticholinergic properties, making it particularly effective in treating severe allergic conditions . Other similar compounds include:
Diphenhydramine: Primarily an antihistamine with sedative effects.
Chlorpheniramine: An antihistamine with fewer sedative effects compared to diphenhydramine.
Promethazine: An antihistamine with strong sedative and antiemetic properties.
This compound’s unique combination of properties makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSRSKSNFPUKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13977-28-1 (hydrochloride) | |
Record name | Embramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60863198 | |
Record name | Embramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3565-72-8 | |
Record name | Embramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3565-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Embramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Embramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMBRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH0KD7Z416 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Embramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240239 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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